molecular formula C24H27N3O3S3 B2665860 ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 690642-50-3

ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2665860
CAS RN: 690642-50-3
M. Wt: 501.68
InChI Key: YUAVKIUPMDAGAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring and a thiophene ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thioacetamido group might be reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Anticancer Activity

The molecule has been utilized as a precursor in the synthesis of novel heterocyclic compounds. A study by Abdel-Motaal, Alanzy, and Asem (2020) demonstrates the use of ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell line. This highlights its potential in developing anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Anti-inflammatory Applications

Research has also explored the antimicrobial and anti-inflammatory properties of derivatives of this compound. Hemdan and Abd El-Mawgoude (2015) synthesized target heterocyclic compounds using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which showed significant antimicrobial activity. Additionally, El-kerdawy et al. (1996) examined the anti-inflammatory activity of certain thienopyrimidine derivatives, indicating its potential in developing anti-inflammatory drugs (Hemdan & Abd El-Mawgoude, 2015); (El-kerdawy et al., 1996).

Synthesis of Heterocyclic Systems

Furthermore, the compound's role in synthesizing various heterocyclic systems highlights its versatility in medicinal chemistry. For example, a study focused on synthesizing and evaluating the antimicrobial activity of novel cycloalkylthiophene-Schiff bases and their metal complexes, showcasing the compound's potential as a scaffold for developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Novel Tandem Transformations

Additionally, the compound has been explored for its unique chemical reactivity, such as in the study by Pokhodylo et al. (2010), where novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes were studied for thienopyrimidine synthesis, demonstrating its utility in advancing synthetic methodologies (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with certain enzymes or receptors in the body .

Future Directions

The future research directions would likely depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, it might be further studied for potential use in medicine .

properties

IUPAC Name

ethyl 2-[[2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S3/c1-2-30-24(29)20-15-9-6-7-11-17(15)33-23(20)27-18(28)12-31-21-19-14-8-4-3-5-10-16(14)32-22(19)26-13-25-21/h13H,2-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAVKIUPMDAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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